PPARα Antagonistic Potency: AA452 Demonstrates a Dose-Dependent Antagonistic Profile Against GW7647 Agonism
In a transactivation assay, AA452 inhibited the PPARα agonistic effect of GW7647 in a dose-dependent manner, confirming its competitive PPARα antagonistic profile [1]. Among the synthesized phenylsulfonamide analogs, compounds with the specific 4-chloro-1,3-benzothiazol-2-yl and 4-fluorobenzenesulfonyl substitution pattern (represented by AA452) were identified as the most potent PPARα antagonists, while analogs with alternative halogenation or sulfonyl groups showed weaker or no antagonistic activity [1]. The specific IC50 values for AA452 against PPARα transactivation are reported in the primary literature but were not accessible in full open-access format at the time of analysis; however, the dose-dependent antagonistic profile is a defining feature that distinguishes AA452 from structurally similar but pharmacologically inactive benzothiazole sulfonamides [1]. Comparative SAR analysis indicates that the 4-chloro substituent on the benzothiazole ring significantly enhances inhibitory activity relative to unsubstituted or alternatively halogenated analogs [2].
| Evidence Dimension | PPARα transactivation inhibition (dose-dependent antagonism vs. GW7647 agonism) |
|---|---|
| Target Compound Data | Dose-dependent PPARα antagonistic profile; identified as one of the best compounds in the series (exact IC50 values in primary literature) |
| Comparator Or Baseline | Structurally analogous phenylsulfonamides with alternative substitution patterns showing weaker or no antagonistic activity |
| Quantified Difference | Class-level SAR indicates that the 4-chloro-1,3-benzothiazol-2-yl and 4-fluorobenzenesulfonyl combination confers potent PPARα antagonism not observed in non-chlorinated or non-fluorinated analogs |
| Conditions | Cell-based transactivation assay using PPARα-GAL4 chimera reporter system with GW7647 as agonist |
Why This Matters
For researchers requiring a validated PPARα antagonist, the specific substitution pattern of AA452 is critical; substitution with a non-chlorinated analog may result in loss of pharmacological activity and confound experimental outcomes.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869–4872. View Source
- [2] Ahmadi, A., Khalili, M., Ghaderi, P., Rastegar, G., & Nahri-Niknafs, B. (2015). Synthesis and blood glucose and lipid-lowering effects of benzothiazole-substituted benzenesulfonylurea derivatives. Monatshefte für Chemie - Chemical Monthly, 146, 2059–2065. View Source
